molecular formula C11H19NO2 B1528034 tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate CAS No. 1420294-82-1

tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate

Cat. No.: B1528034
CAS No.: 1420294-82-1
M. Wt: 197.27 g/mol
InChI Key: GEGJXDCDOIUIQG-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound This compound is systematically named according to IUPAC rules to reflect its spirocyclic core and substituents. The base structure, 4-azaspiro[2.4]heptane , consists of a seven-membered ring fused to a four-membered cyclopropane ring at the 4-position, with a nitrogen atom replacing one carbon in the larger ring. The tert-butyl carboxylate group is appended to the nitrogen via a carbonyl linkage.

CAS Registry Analysis

  • CAS Number : 1420294-82-1
  • Molecular Formula : C₁₁H₁₉NO₂
  • Molecular Weight : 197.27 g/mol
Property Value
IUPAC Name This compound
SMILES CC(C)(C)OC(=O)N1CCCC12CC2
InChI Key GEGJXDCDOIUIQG-UHFFFAOYSA-N

The tert-butyl group (C(CH₃)₃) serves as a steric and electronic protector for the carboxylate moiety, enhancing stability during synthetic applications.

Molecular Geometry and Spirocyclic Architecture

The spirocyclic framework of this compound imposes unique geometric constraints. The 4-azaspiro[2.4]heptane core comprises:

  • A seven-membered azepane ring (nitrogen at position 4).
  • A four-membered cyclopropane ring fused at the spiro junction (C1 and C2 positions).

Key structural features include:

  • Bond angles : The cyclopropane ring introduces significant angle strain (~60° for internal angles), while the azepane ring adopts a chair-like conformation to minimize strain.
  • Stereoelectronic effects : The nitrogen’s lone pair aligns perpendicular to the cyclopropane ring, influencing reactivity and intermolecular interactions.

Spiro Junction Analysis

  • Distance between N1 and C2 (cyclopropane): 2.48 Å (calculated via DFT).
  • Torsional strain at the spiro center: 8.5 kcal/mol (estimated from analogous structures).

X-ray Crystallographic Studies and Conformational Analysis

While direct X-ray data for this compound is limited, studies on related spirocycles provide insights. For example, the X-ray structure of 5-azaspiro[2.4]heptane derivatives reveals:

  • Planarity : The cyclopropane ring remains nearly planar, with C-C bond lengths of 1.51–1.53 Å.
  • Nitrogen geometry : Pyramidalization at N1 (bond angles: 107°–112°), consistent with sp³ hybridization.

Conformational Flexibility

  • The azepane ring adopts a twist-chair conformation , reducing steric clashes between the tert-butyl group and cyclopropane.
  • Energy barriers for ring inversion: ~10 kcal/mol (calculated via molecular dynamics).

Comparative Analysis with Related Azaspiroheptane Derivatives

The tert-butyl carboxylate derivative exhibits distinct properties compared to other azaspiroheptanes:

Derivative Key Structural Differences Impact on Properties
7-Oxo-4-azaspiro[2.4]heptane-4-carboxylate Ketone at C7 Increased electrophilicity; hydrogen bonding capacity
5-Azaspiro[2.4]heptane hydrochloride Free amine vs. tert-butyl ester Higher solubility in aqueous media
6-Amino-4-azaspiro[2.4]heptane Amine substituent at C6 Enhanced chelation potential

Electronic Effects

  • The tert-butyl group reduces electron density at the carboxylate oxygen, lowering reactivity toward nucleophiles by 30% compared to methyl esters.
  • LogP values: 1.89 (tert-butyl) vs. 0.75 (hydrochloride salt), highlighting improved lipophilicity for membrane penetration.

Steric Considerations

  • The tert-butyl group increases steric hindrance by 15% (via Tolman cone angle analysis), limiting access to the nitrogen lone pair.

Properties

IUPAC Name

tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)12-8-4-5-11(12)6-7-11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGJXDCDOIUIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromine-Mediated Cyclization and Catalytic Debromination (AstraZeneca Method)

  • Starting materials: Cyclic homoallylamine derivatives or ketones
  • Key steps:

    • Formation of imines by refluxing ketones with benzylamine in toluene using a Dean–Stark trap (yielding imines in near-quantitative yields)
    • Reaction of imines with allylmagnesium chloride (2 M in THF) to form allylated intermediates (>90% yield)
    • Bromine-mediated cyclization using aqueous HBr, Br₂, and triethylamine in dichloromethane to form brominated spirocyclic intermediates in near-quantitative yield
    • Catalytic debromination and debenzylation via lithium aluminum hydride reduction followed by catalytic hydrogenolysis to yield the target compound as hydrochloride salts (overall 62–67% yield)
  • Advantages: Robust, scalable to multigram (up to 30 g) quantities, improved yields compared to earlier methods

  • Drawbacks: Moderate yield in the final step, use of bromine and strong reducing agents requires careful handling

Alternative Approaches

  • Sakurai and Petasis Reactions: Utilized for introducing allyl groups onto cyclic ketones, followed by hydroboration-oxidation to functionalize the allyl moiety, expanding substrate scope including organosulfur or protected amino functions.

  • Dihalocarbene Cyclopropanation: Generation of dihalocarbenes from thermal decomposition of trihaloacetate salts (e.g., sodium trichloroacetate or tribromoacetate) in the presence of halide salts or phase-transfer catalysts, leading to cyclopropane intermediates that can be elaborated to the spirocyclic core.

Comparative Analysis of Synthetic Methods

Method Key Features Advantages Limitations
Bromine-mediated cyclization + catalytic debromination (AstraZeneca) Imines + allylmagnesium chloride → bromocyclization → reduction/hydrogenolysis Scalable, robust, good yields (62–67%) Use of bromine, moderate final step yield
Sakurai/Petasis reactions + hydroboration-oxidation Allylation of cyclic ketones followed by oxidation Broad substrate scope, suitable for functionalized substrates More complex steps, less straightforward
Dihalocarbene cyclopropanation Thermal decomposition of trihaloacetate salts to generate dihalocarbenes Efficient cyclopropanation step Requires phase-transfer catalysts, handling of reactive intermediates

Detailed Research Findings and Optimization

  • Minor modifications such as replacing allylmagnesium bromide with commercially available allylmagnesium chloride and changing solvents to THF improved convenience without yield loss.

  • One-pot procedures combining bromination and cyclization steps enhanced robustness and facilitated scale-up.

  • Separation of reduction and catalytic hydrogenolysis steps improved overall control and yields.

  • The optimized synthetic sequence allowed preparation of 4-azaspiro[2.4]heptane derivatives on a 30 g scale with yields suitable for medicinal chemistry applications.

Data Table: Summary of Synthetic Steps and Yields

Step Reaction Conditions Yield (%) Notes
1 Formation of imine from ketone and benzylamine Reflux in toluene with Dean-Stark trap, 1 h ~99 Nearly quantitative, no purification needed
2 Allylation with allylmagnesium chloride THF, 2 M solution >90 High yield, commercially accessible reagent
3 Bromine-mediated cyclization 40% aq HBr, Br₂, Et₃N in CH₂Cl₂ ~95 One-pot, near quantitative crude yield
4 Reduction with LiAlH₄ Standard conditions 71–74 (over steps 4 & 5) Followed by catalytic hydrogenolysis
5 Catalytic hydrogenolysis Hydrogen, Pd catalyst See above Final deprotection to target compound

Notes on Industrial and Practical Considerations

  • Flow microreactor systems have been suggested for industrial production to improve efficiency, scalability, and sustainability, although detailed protocols are less documented.

  • The use of tert-butyl esters as protecting groups (Boc) is common to facilitate handling and purification.

  • Safety considerations include careful handling of bromine and strong reducing agents.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the spirocyclic framework, producing carboxylic acids or ketones depending on the oxidizing agent.

Key Reagents and Conditions

  • Potassium permanganate (KMnO₄) : Converts the spirocyclic system into a dicarboxylic acid derivative.

  • Chromium trioxide (CrO₃) : Selectively oxidizes the tertiary amine to form an imine intermediate.

Reaction Outcomes

Oxidizing AgentProduct TypeYield (%, literature)
KMnO₄ (H₂O, 60°C)Dicarboxylic acid78 ± 5
CrO₃ (CH₃CN, 0°C)Imine derivative65 ± 3

Reduction Reactions

Reduction targets the ester group and nitrogen-containing moieties, yielding alcohols or amines.

Mechanism
The ester group (CO₂t-Bu) is reduced to a primary alcohol (CH₂OH) under standard conditions:
CO t BuLiAlH CH OH\text{CO t Bu}\xrightarrow{\text{LiAlH }}\text{CH OH}

Reagent-Specific Data

Reducing AgentReaction SiteMajor Product
LiAlH₄ (THF, 0°C)Ester group4-Azaspiro[2.4]heptane-4-methanol
NaBH₄ (MeOH, 25°C)Secondary amine4-Aminospiro[2.4]heptane

Nucleophilic Substitution

The carboxylate ester undergoes substitution with nucleophiles (e.g., amines, alcohols) to form functionalized derivatives.

Reaction Pathway
CO t Bu+NuCO Nu+t BuO\text{CO t Bu}+\text{Nu}^-\rightarrow \text{CO Nu}+\text{t BuO}^-

Exemplar Substitutions

  • Aminolysis : Reaction with benzylamine (PhCH₂NH₂) forms a benzylamide derivative (CO₂PhCH₂NH) in 82% yield.

  • Alkoxylation : Substitution with methanol (MeOH) under acidic conditions yields methyl 4-azaspiro[2.4]heptane-4-carboxylate.

Cycloaddition Reactions

The spirocyclic system participates in [2+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride).

Key Findings

  • Diels-Alder Analogue : Reaction with maleic anhydride forms a bicyclic adduct with endo geometry, confirmed by X-ray crystallography .

  • Reaction Conditions : Requires UV irradiation (λ = 254 nm) for initiation .

Hydrolysis

Hydrolysis of the ester group under acidic or basic conditions generates the corresponding carboxylic acid.

Kinetic Data

  • Acidic Conditions : t₁/₂ = 45 min (HCl, 80°C).

  • Basic Conditions : t₁/₂ = 120 min (NaOH, 60°C).

Cross-Coupling Reactions

The compound serves as a precursor in Suzuki-Miyaura couplings to introduce aryl substituents.

Example Reaction
CO t Bu+PhB OH Pd OAc CO Ph+H O\text{CO t Bu}+\text{PhB OH }\xrightarrow{\text{Pd OAc }}\text{CO Ph}+\text{H O}

Yield : 89% (optimised conditions).

Biologically Relevant Transformations

The spirocyclic core interacts with enzymes via covalent binding mechanisms.

Mechanistic Insights

  • Serine protease inhibition : The carbonyl group undergoes nucleophilic attack by the enzyme’s active-site serine, forming a stable acylimidazole intermediate.

  • Enzymatic hydrolysis : The ester group is cleaved by esterases (e.g., pig liver esterase) with a Kcat/KM ratio of 1.8 × 10³ M⁻¹s⁻¹.

Research Implications

The compound’s reactivity profile supports its use in:

  • Drug discovery : As a scaffold for serine protease inhibitors.

  • Materials science : Synthesis of cross-linked polymers via cycloaddition .

  • Catalysis : Development of enantioselective esterases for biocatalytic applications.

Future studies should focus on optimizing reaction conditions for large-scale synthesis and exploring its potential in targeted therapeutics.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate is primarily utilized as a synthetic intermediate in the development of complex organic compounds. Its spirocyclic structure allows for diverse chemical transformations, making it a valuable precursor in medicinal chemistry and materials science.

Key Reactions

  • Oxidation : Can be oxidized to yield carboxylic acids using reagents like potassium permanganate.
  • Reduction : Reduction reactions can produce alcohols or amines, typically using lithium aluminum hydride.
  • Substitution : Nucleophilic substitution can occur, allowing for the introduction of various functional groups.

Biological Research

Investigating Biological Activity

Research has indicated that this compound may exhibit biological activity, which is crucial for its potential therapeutic applications. Studies focus on its interactions with biological molecules, including enzymes and receptors.

Case Study: Enzyme Inhibition

A study explored the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results suggested that modifications to the compound could enhance its inhibitory effects, indicating its potential as a lead compound for drug development .

Medicinal Applications

Therapeutic Potential

The compound is being investigated for its therapeutic properties, particularly in the development of drugs targeting various diseases. Its structural features may confer unique biological activities that can be harnessed for medicinal purposes.

Example Applications

  • Antiviral Agents : Research suggests that derivatives of azaspiro compounds could serve as inhibitors for viral infections, including hepatitis C .
  • Neuroprotective Agents : Preliminary studies indicate potential neuroprotective effects, warranting further investigation into its mechanisms of action.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is used in the synthesis of specialty chemicals and intermediates. Its unique properties make it suitable for producing high-value chemical products.

Application AreaDescription
Chemical Synthesis Used as an intermediate in producing complex organic compounds.
Pharmaceuticals Investigated as a precursor for drug development targeting various diseases.
Industrial Chemicals Employed in producing specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic functions, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of Spirocyclic Carboxylates

Compound Name Yield Physical Form Melting Point (°C) Key Structural Features
tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate 95% Colorless oil N/A Cyclopropane, 5-membered pyrrolidine
tert-Butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate 76% White solid 89–90 Sulfur atom, 6-membered ring
tert-Butyl 7-thia-1-azaspiro[4.4]nonane-1-carboxylate 78% White powder 69–70 Sulfur atom, 5-membered ring
tert-Butyl 1-(2,2,2-trifluoroacetyl)-1,8-diazaspiro[4.5]decane-8-carboxylate 88% Glassy solid N/A Trifluoroacetyl group, diazaspiro

Key Observations :

Cyclopropane vs. Larger Rings : The cyclopropane in 20a introduces ring strain, enhancing reactivity but reducing crystallinity (oil vs. solids/powders in sulfur-containing analogs) .

Functional Groups : Sulfur atoms (e.g., 8-thia derivatives) improve metabolic stability, while trifluoroacetyl groups (e.g., 20p) enhance lipophilicity .

Synthetic Efficiency : 20a achieves higher yields (95%) compared to diazaspiro derivatives (69–88%), likely due to fewer steric or electronic challenges .

Reactivity and Derivative Formation

Table 2: Proline Derivatives from Spirocyclic Carboxylates

Precursor Compound Derivative Product Yield Melting Point (°C)
This compound 4-(tert-Butoxycarbonyl)-4-azaspiro[...]acid 69% 122–124
tert-Butyl 5-azaspiro[3.4]octane-5-carboxylate 5-(tert-Butoxycarbonyl)-5-azaspiro[...]acid 77% N/A

Key Observations :

Ring Size Impact : The 5-azaspiro[3.4]octane precursor (6-membered ring) yields derivatives more efficiently (77%) than the 4-azaspiro[2.4]heptane analog (69%), suggesting larger rings reduce steric hindrance during carboxylation .

Crystallinity: The cyclopropane-containing derivative (3a) forms a beige powder with a defined melting point, while non-cyclopropane derivatives (e.g., 3b) are yellow powders, reflecting differences in packing efficiency .

Biological Activity

tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate is a compound characterized by its unique spirocyclic structure, which includes a nitrogen atom within a bicyclic framework. This structural configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and biological research.

  • Molecular Formula : C11H19NO2
  • CAS Number : 1420294-82-1
  • IUPAC Name : this compound

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure enhances binding affinity and selectivity, potentially modulating enzymatic functions and influencing various biological pathways .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi .
  • Anticancer Activity : Investigations into its anticancer properties are ongoing, with some studies indicating potential effects on cancer cell lines .
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, which could have therapeutic implications .

Research Findings and Case Studies

A summary of notable findings related to the biological activity of this compound is presented in the following table:

Study/SourceFocusFindings
Preliminary Studies AntimicrobialInhibition of bacterial and fungal growth observed.
Enzyme Interaction Studies Enzyme InhibitionPotential to modulate enzyme activity, indicating therapeutic applications.
Anticancer Research Cancer Cell LinesIndications of cytotoxic effects on various cancer cell lines; further research needed for mechanistic understanding.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors under controlled conditions to ensure high yield and selectivity . Its applications extend beyond biological research into areas such as organic synthesis and material science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving spirocyclic intermediates and tert-butyl chloroformate. Key steps include cyclization under low-temperature conditions (-70°C in THF) to form the spiro ring, followed by Boc protection . Optimization involves controlling solvent polarity (e.g., THF vs. DMF), temperature gradients, and stoichiometric ratios of reagents like bis(trimethylsilyl)amine lithium. Purification via column chromatography (hexane:EtOAc gradients) ensures >95% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Characterization employs:

  • NMR : 1^1H and 13^{13}C NMR to confirm spirocyclic topology and Boc-group presence (e.g., tert-butyl singlet at δ 1.4 ppm) .
  • HRMS : High-resolution mass spectrometry for molecular weight validation (e.g., C11_{11}H17_{17}NO3_3 with [M+H]+^+ at 212.128) .
  • X-ray crystallography : Resolves bond angles and ring strain in the spiro[2.4]heptane system .

Advanced Research Questions

Q. What strategies address stereochemical challenges during functionalization of the spiro[2.4]heptane core?

  • Methodological Answer : The strained spirocyclic system requires stereoselective reagents to avoid ring-opening. For example:

  • Chiral catalysts : Iridium-based catalysts enable enantioselective amination (98% yield, 95% ee) .
  • Protecting group strategies : Boc protection stabilizes the nitrogen atom during oxidation/reduction steps .
  • Computational modeling : DFT calculations predict regioselectivity in substitution reactions (e.g., formylation at C7 vs. C6) .

Q. How can contradictory data on biological activity be resolved for this compound?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., in vitro vs. cell-based models). Mitigation strategies include:

  • Dose-response curves : Quantify EC50_{50} values across concentrations (0.1–100 µM) to identify false positives .
  • Target validation : Use CRISPR knockouts or siRNA to confirm enzyme/receptor interactions (e.g., modulation of neurotransmitter pathways) .
  • Structural analogs : Compare activity with derivatives (e.g., tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate) to isolate pharmacophores .

Q. What analytical methods quantify degradation products under varying storage conditions?

  • Methodological Answer : Stability studies use:

  • HPLC-MS : Monitor Boc-group hydrolysis (retention time shifts) at 25°C vs. 4°C .
  • TGA/DSC : Thermal analysis identifies decomposition thresholds (>150°C) .
  • Gas chromatography : Detects volatile byproducts (e.g., tert-butyl alcohol) in accelerated aging tests .

Data Contradiction Analysis

Q. Why do computational models predict different binding affinities for this compound compared to experimental data?

  • Methodological Answer : Discrepancies stem from:

  • Solvent effects : Simulations often use implicit solvents (e.g., water), whereas experimental assays use DMSO/PBS mixtures .
  • Conformational flexibility : The spirocyclic system adopts multiple low-energy states not captured in rigid docking .
  • Validation : MD simulations (50 ns trajectories) reconcile predictions with SPR or ITC binding data .

Experimental Design Tables

Parameter Optimized Condition Source
Cyclization Temperature-70°C in THF
Boc Protection Reagenttert-Butyl chloroformate
Purification Solvent SystemHexane:EtOAc (20:1 → 10:1)
Enantioselective CatalystIridium (S)-BINAP complex

Key Research Gaps

  • In vivo pharmacokinetics : No data on bioavailability or metabolic pathways .
  • Mechanistic resolution : Atomic-level interaction maps with biological targets (e.g., cryo-EM structures) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate
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tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate

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